molecular formula C12H16F2N2 B1390576 1-[4-(1,1-Difluoroethyl)phenyl]piperazine CAS No. 1186195-00-5

1-[4-(1,1-Difluoroethyl)phenyl]piperazine

Cat. No. B1390576
M. Wt: 226.27 g/mol
InChI Key: VKQZVXITACARAX-UHFFFAOYSA-N
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Description

1-[4-(1,1-Difluoroethyl)phenyl]piperazine is a chemical compound with the molecular formula C12H16F2N2 . It has a molecular weight of 226.27 g/mol. The compound appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[4-(1,1-Difluoroethyl)phenyl]piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-[4-(1,1-Difluoroethyl)phenyl]piperazine consists of a piperazine ring substituted with a 4-(1,1-difluoroethyl)phenyl group . The exact structure can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

1-[4-(1,1-Difluoroethyl)phenyl]piperazine is a pale-yellow to yellow-brown solid . It has a molecular weight of 226.27 g/mol and a molecular formula of C12H16F2N2 .

Scientific Research Applications

Metabolite Biosynthesis and Identification

1-[4-(1,1-Difluoroethyl)phenyl]piperazine, a novel antidepressant under development, undergoes metabolic transformation to produce a piperazine N-oxide/N-glucuronide metabolite. This metabolite is found in human and animal urine and plasma, indicating its significance in pharmacokinetics and drug metabolism studies (Uldam et al., 2011).

Antitumor Activity

Certain derivatives of 1,2,4-triazine containing the piperazine moiety show promising antiproliferative effects against breast cancer cells. These compounds, including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone, demonstrate significant anticancer activities, highlighting the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).

Adenosine Receptor Antagonism

1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a series of piperazine derivatives, act as potent adenosine A2B receptor antagonists. These compounds, including 1-ethyl-8-(4-(4-(4-trifluoromethylbenzyl)piperazine-1-sulfonyl)phenyl)xanthine, display subnanomolar affinity and high selectivity, suggesting therapeutic potential in conditions where adenosine receptor modulation is beneficial (Borrmann et al., 2009).

Insecticide Development

The piperazine compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) serves as a lead compound in designing novel insecticides. Derivatives of PAPP show insecticidal activities against armyworm, suggesting the utility of piperazine-based compounds in agricultural pest control (Cai et al., 2010).

Antioxidant Properties

1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin, synthesized through Mannich reaction, demonstrates potential as an antioxidant. This indicates the scope of piperazine derivatives in oxidative stress-related therapeutic applications (Prabawati, 2016).

properties

IUPAC Name

1-[4-(1,1-difluoroethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-12(13,14)10-2-4-11(5-3-10)16-8-6-15-7-9-16/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQZVXITACARAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCNCC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,1-Difluoroethyl)phenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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